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‘ Compound of Interest

Compound Name: L-(~2~H_3_)Methionine

Cat. No.: B140023

Intended for: Researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds.

Abstract: This technical guide provides a comprehensive framework for understanding and quantifying the isotopic purity of L-(2Hs)Methionine. As a ¢
and as an internal standard in mass spectrometry-based quantification, the precise characterization of its isotopic enrichment is paramount for data ir
principles of isotopic labeling, provides detailed, field-proven methodologies for determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
scientific rationale behind the analytical choices. The protocols are designed to be self-validating, ensuring the highest degree of confidence in the an

Foundational Principles: Defining Isotopic Purity

L-(3Hs)Methionine is a stable isotope-labeled (SIL) analogue of the essential amino acid L-Methionine, where the three hydrogen atoms of the termin:
deuterium (2H). The utility of this molecule is directly proportional to its isotopic purity. Two key terms must be understood:

» Isotopic Enrichment (Atom % D): This refers to the percentage of deuterium atoms at the specified labeled positions. For L-(2Hs)Methionine, a state
on average, 98% of the isotopes at the methyl position are deuterium, and 2% are protium (*H).

* Species Abundance: This describes the percentage of molecules that have a specific isotopic composition. Due to the statistical nature of isotopic i
a mixture of isotopologues: primarily the desired CDs species, but also smaller amounts of CDzH, CDHz, and CHs species.

High isotopic purity is crucial to minimize analytical interference from unlabeled or partially labeled species, which can compromise the accuracy of tri

The Analytical Imperative: A Dual-Methodology Approach

To ensure the highest level of scientific integrity, a dual-methodology approach employing both NMR and MS is recommended. This strategy provides
protons at the site of labeling, while MS analyzes the mass distribution of the entire molecule. This combination allows for a comprehensive assessmi
integrity of the compound.

The logical workflow for this analysis is a two-pronged, confirmatory process.
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Caption: Dual-methodology workflow for purity assessment.

Methodology I: Quantitative *H NMR Spectroscopy

Quantitative *H NMR (gNMR) offers a direct, non-destructive method to determine isotopic purity by quantifying the residual, non-deuterated methyl g
the residual S-CHs signal to the integral of a certified internal standard or, alternatively, to the integrals of other non-labeled protons within the methiol

Causality in Experimental Design

« Choice of Solvent: Deuterium oxide (D20) is the required solvent to eliminate overwhelming signals from 1Hz0.

« Internal Standard (IS): A certified internal standard (e.g., maleic acid, DSS) with a known concentration and non-overlapping signals is used for abs
against which the residual S-CHs signal is measured.

* Quantitative Parameters: A long relaxation delay (D1, typically 5-7 times the longest T1 relaxation time) is critical to ensure complete magnetization
signal integrals directly proportional to the number of nuclei.[2] A 90° pulse width is often used to maximize the signal in a single scan.

Step-by-Step Experimental Protocol: *H NMR

* Sample Preparation:
o Accurately weigh approximately 5-10 mg of L-(2Hs)Methionine and a similar, precisely known mass of a suitable internal standard into an NMR tt
o Add ~0.6-0.7 mL of D20 (99.9% D).
o Vortex the tube until both solids are fully dissolved.[3]

¢ Instrument Setup & Acquisition:

o Use a high-field NMR spectrometer (=400 MHz).
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o Tune and shim the probe for optimal homogeneity.
o Set the following acquisition parameters:
= Pulse Angle: 90°
= Relaxation Delay (D1): 60 seconds (ensures full relaxation for quantitative accuracy).

= Acquisition Time (AT): = 3 seconds.

Number of Scans (NS): = 16 (for good signal-to-noise ratio).

» Data Processing and Analysis:
o Apply Fourier transformation to the Free Induction Decay (FID).
o Perform phase and baseline correction on the resulting spectrum.
o ldentify the key signals based on known chemical shifts for L-Methionine in D20:[4][5]

= 0-CH: ~3.85 ppm (triplet)

y-CHz: ~2.63 ppm (triplet)

= (3-CH2: ~2.15 ppm (multiplet)

Residual S-CHs: ~2.12 ppm (singlet)
o Carefully integrate the signal for the residual S-CHs protons and the signals for the non-labeled methionine protons (e.g., the a-CH proton).
« Calculation of Isotopic Purity:

o The isotopic purity (in atom % D) is calculated based on the relative integrals. When using the internal a-CH proton as a reference:

Integral_CHs_theoretical = Integral_aCH * 3 (since there is one a-proton and there should be three methyl protons).

Integral_CHs_observed = Integral of the residual S-CHs signal at ~2.12 ppm.
= % 1H = (Integral_CHs_observed / Integral_CHs_theoretical) * 100
= |sotopic Purity (Atom % D) = 100 - % H

Methodology II: High-Resolution Mass Spectrometry

Mass spectrometry distinguishes molecules based on their mass-to-charge ratio (m/z). It is exceptionally sensitive and provides the mass distribution
calculation of isotopic enrichment.

Causality in Experimental Design

+ High-Resolution MS: Instruments like Time-of-Flight (TOF) or Orbitrap are essential. Their high mass accuracy allows for the clear resolution of the
isobaric interferences and from its own natural abundance 13C and 3*S isotopologues.

« Soft lonization: Electrospray lonization (ESI) is a soft ionization technique that typically produces the protonated molecular ion [M+H]* with minimal
molecule for analysis.

« Data Deconvolution: The observed isotopic pattern is a convolution of the distribution from the deuterium label and the natural isotopic abundance
calculation must deconvolve these two factors to isolate the contribution from the deuterium label.[6]

Step-by-Step Experimental Protocol: LC-MS
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» Mass Calculation:
o Monoisotopic Mass of L-Methionine (CsH11:NO2S): 149.0510 Da.[7]
o Monoisotopic Mass of L-(2Hs)Methionine (CsHsD3NO2S): 152.0697 Da.
o Expected [M+H]* ion: 153.0770 m/z.

* Sample Preparation:

o Prepare a dilute solution of L-(2Hs)Methionine (~1-10 pg/mL) in a suitable solvent for LC-MS, such as 50:50 water:acetonitrile with 0.1% formic a
ESI.

o Instrument Setup & Acquisition:
o Infuse the sample directly or inject via an LC system into a high-resolution mass spectrometer.
o Operate the instrument in positive-ion ESI mode.
o Acquire data in full-scan mode over a mass range that includes the expected m/z of the labeled compound (e.g., m/z 145-160). Ensure the resol
« Data Processing and Analysis:
o Extract the mass spectrum for the L-(2Hs)Methionine ion.
o ldentify the isotopic cluster, which will include peaks corresponding to the different isotopologues (ds, dz, d1, do) and their natural abundance cou
o Measure the intensity (peak area or height) for each peak in the cluster.
» Calculation of Isotopic Enrichment:

o Step 1: Correction for Natural Abundance. The intensity of the M+1 peak (e.g., ds+1) is not solely from the dz species; it also contains contributio
species. These theoretical contributions must be calculated and subtracted. Specialized software can automate this deconvolution.[6]

o Step 2: Calculate Relative Abundance. After correction, the relative abundance of each deuterated species (I_do, |_d1, |_dz, |_ds) is determined.
= Total Intensity (I_total) =1_do +|_d1 + |_d2 + |_ds

o Step 3: Calculate Atom % D.
= |sotopic Enrichment (Atom % D) = [ ( (11_d1) + (2I_d2) + (3*1_ds) ) / (3 * |_total) ] * 100

Data Summary and Interpretation

The results from both NMR and MS should be tabulated for clear comparison and reporting. The agreement between the two orthogonal methods prc
reported isotopic purity value.

Parameter Analytical Method Typical Specification Rest
Isotopic Purity 1H NMR Spectroscopy > 98 Atom % D [Insel
Isotopic Enrichment Mass Spectrometry > 98 Atom % D [Insel
Chemical Purity HPLC-UV / NMR > 98% [Insel
Structure Verified NMR / MS Conforms [Yes/!

Regulatory and Quality Context
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While the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) may not have specific monographs for L-(2Hs)Methionine, the
pharmaceutical development falls under general chapters on identity, purity, and assay.[8][9] The presented methodologies (QNMR and HR-MS) are ¢
identity and purity of stable isotope-labeled compounds, providing the rigorous data required to meet regulatory expectations for well-characterized m

References

e Yamazaki, T., Eyama, S., & Takatsu, A. (2017). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectrosc
Sciences, 33(3), 369-373. URL: https://www.jstage.jst.go.jp/article/analsci/33/3/33_369/_article

« Alfa Chemistry. (n.d.). Selection Guide for Stable Isotope-Labeled Pharmaceutical Standards. Retrieved from Alfa Chemistry. URL: https://www.alfs
stable-isotope-labeled-pharmaceutical-standards.html

* Majumder, S., Sinha, A., Roy, D., & Roy, M. N. (2023). tH-NMR spectra of pure L-methionine in D20. ResearchGate. URL: https://www.researchgal
methionine-in-D-2-O_fig2_374883161

e Yamazaki, T., Eyama, S., & Takatsu, A. (2017). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectrosc
https://pubmed.ncbi.nim.nih.gov/28302980/

e Yamazaki, T., Eyama, S., & Takatsu, A. (2017). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectrosc
Scholar. URL: https://www.semanticscholar.org/paper/Concentration-Measurement-of-Amino-Acid-in-Agueous-Yamazaki-Eyama/a2a9a7e6d0a7c4

* Yamazaki, T., Eyama, S., & Takatsu, A. (2017). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectrosc
URL:
https://lwww.researchgate.net/publication/314271842_Concentration_Measurement_of_Amino_Acid_in_Aqueous_Solution_by_Quantitative_1H_N

¢ Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation. URL: https://www.organomation.

« Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000044 - L-Methionine. Retrieved from BMRB. URL: https://bmrb.io/metabolomics/i

« Supporting Information: Selective a-Deuteration of Amines and Amino Acids Using D20. (n.d.). Amazon S3. URL: https://s3-us-west-2.amazonaws.

* ResearchGate. (n.d.). H NMR spectra in D20 of 1a with excess of L-methionine and 5-GMP. URL: https://www.researchgate.net/figure/H-NMR-sp
with-excess-of-L-methionine_fig2_221927346

+ Human Metabolome Database. (n.d.). tH NMR Spectrum (1D, D20, experimental) (HMDB0000696). Retrieved from HMDB. URL: https://hmdb.ca/¢

¢ PubChem. (n.d.). L-Methionine. Retrieved from PubChem. URL: https://pubchem.ncbi.nim.nih.gov/compound/6137

* Kas, J., & Schipper, D. (2006). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 61(4), 397-404. Ut
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1885037/

* Bocker, S. (n.d.). Isotope distributions. Retrieved from Friedrich Schiller University Jena. URL: https://www.ce.uni-jena.de/inf/prof/boecker/combi06,

o Teerlink, T., van der Heijden, J., Stroomer, A., & Blom, H. (2000). Determination of isotopic enrichments of [1-13C]homocysteine, [1-13C]methionine ¢
by gas chromatography-negative chemical ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 73
https://pubmed.ncbi.nim.nih.gov/10722137/

¢ NIST. (n.d.). L-Methionine. Retrieved from NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C63683&Mask=1000

« Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from SIS. URL: https://www.sisweb.com/mst

e PubChem. (n.d.). L-Methionine, [methyl-3H]. Retrieved from PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/15556492

* Wikipedia. (n.d.). Methionine. Retrieved from Wikipedia. URL: https://en.wikipedia.org/wiki/Methionine

¢ Cayman Chemical. (n.d.). L-Methionine-ds. Retrieved from Cayman Chemical. URL: https://www.caymanchem.com/product/18155/I-methionine-d3

« lonSource. (n.d.). Methionine Calculated Isotopic Distribution. Retrieved from lonSource. URL: http://www.ionsource.com/Card/Met/methio.htm

* Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from Me
https://www.metabolicsolutions.com/stable-isotope-labeling-for-rare-diseases/

« Kitson, D. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Che
https://www.chemicals-knowledgehub.

« Cheminfo.org. (n.d.). Isotopic distribution generator with peptides. Retrieved from Cheminfo.org. URL: https://www.cheminfo.org/?

« Simson Pharma. (n.d.). Isotope Labelled Compounds. Retrieved from Simson Pharma. URL: https://www.simsonpharma.com/isotope-labelled-com

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and Hastt

researchers to drive progress in science and industry. Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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